4,5-Dimethoxy-2-nitrobenzyl carbonochloridate
CAS No.: 42855-00-5
Cat. No.: VC1763128
Molecular Formula: C10H10ClNO6
Molecular Weight: 275.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42855-00-5 |
---|---|
Molecular Formula | C10H10ClNO6 |
Molecular Weight | 275.64 g/mol |
IUPAC Name | (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate |
Standard InChI | InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 |
Standard InChI Key | RWWPKIOWBQFXEE-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC |
Canonical SMILES | COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Identification
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (CAS# 42855-00-5) is a chloroformate derivative characterized by a benzyl group with nitro and methoxy substituents. It is commonly known within the scientific community as NVOC-Cl, representing a key member of the nitrobenzyl photoprotecting group family.
Basic Identifiers and Properties
The compound is identified by several key parameters as shown in the following table:
Parameter | Value |
---|---|
CAS Number | 42855-00-5 |
Molecular Formula | C₁₀H₁₀ClNO₆ |
Molecular Weight | 275.64300 g/mol |
Synonyms | 4,5-Dimethoxy-2-nitrobenzyl chloroformate, (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate |
SMILES | COc1cc(COC(Cl)=O)c(cc1OC)N+=O |
InChI | 1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 |
Physical Properties
The physical characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate are essential for understanding its handling requirements and application limitations:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 125°C (dec.)(lit.) |
Boiling Point | 396.4°C at 760 mmHg |
Density | 1.399 g/cm³ |
Flash Point | 193.5°C |
Refractive Index | 1.545 |
LogP | 3.01060 |
PSA | 90.58000 |
These physical properties indicate a relatively stable compound with moderate lipophilicity as suggested by its LogP value .
Structural Characteristics and Reactivity
The chemical structure of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate features several key functional groups that contribute to its distinctive reactivity profile.
Structural Features
The compound contains a chloroformate group (-COCl) attached to a benzyl carbon, with the aromatic ring bearing a nitro group at the ortho position and methoxy groups at the para and meta positions. Three-dimensional molecular modeling reveals that the two methoxy oxygens, the nitro group, and the aromatic ring are all coplanar, resulting in strong inductive effects that influence reactivity patterns .
This coplanarity is a critical structural feature that distinguishes 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate from other benzyl chloroformates, as it enhances electron withdrawal from the carbonyl carbon center, making it more susceptible to nucleophilic attack .
Reactivity Patterns
Studies of solvolysis kinetics demonstrate that 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate exhibits higher reactivity than analogous compounds like benzyl chloroformate (CBZ-Cl) and p-nitrobenzyl chloroformate (PNZ-Cl) in solvents where carbonyl-addition mechanisms dominate .
The enhanced reactivity can be attributed to:
-
Stronger electron-withdrawing effects from the nitro group
-
Additional inductive effects from the two methoxy groups
-
Coplanarity of the aromatic substituents, which maximizes electronic interactions
Solvolysis Mechanisms
Research into the solvolysis mechanisms of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has provided significant insights into its reactive behavior in various solvents.
Kinetic Studies
Solvolysis studies conducted at 25.0°C in twenty hydroxylic solvents demonstrated distinct reactivity patterns. The specific rates of solvolysis were correlated using an extended Grunwald-Winstein treatment, which revealed important mechanistic details .
Key findings from these kinetic studies include:
-
The l/m ratio of 2.85 obtained for 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is close to the ratio of 2.95 for phenyl chloroformate in identical solvents
-
This similarity suggests comparable transition-state structures for both compounds
-
The data supports an addition-elimination (A-E) mechanism with a rate-determining addition step
Comparison with Other Chloroformates
Comparative analysis with other benzyl chloroformates revealed significant differences in reactivity rates:
Compound | Relative Rate in Nucleophilic Solvents |
---|---|
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate | Highest |
p-Nitrobenzyl chloroformate | Intermediate |
Benzyl chloroformate | Lowest |
This rate trend indicates that the carbonyl-carbon reaction center in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate carries a much greater partial positive charge than the carbonyl reaction centers in other benzyl chloroformates, making it more susceptible to nucleophilic attack .
Photochemical Properties and Mechanisms
One of the most valuable characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is its photolabile nature, which enables its widespread use as a protecting group that can be removed under specific light conditions.
Photolysis Mechanism
The photolysis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate proceeds through a complex mechanism that has been studied using various spectroscopic techniques. Key findings include:
-
Photolysis proceeds primarily from the singlet manifold rather than triplet states
-
Triplet state formation can trap molecules in a non-reactive state, potentially lowering quantum yields
-
Complete photolysis and release of protected groups can occur within microsecond timeframes
Quantum Yields
Quantum yields for photolysis vary depending on the protected group and solvent conditions:
Leaving Group | Solvent | Quantum Yield (Φ) | Chemical Yield (%) |
---|---|---|---|
Carboxylic acids | Benzene | 0.18-0.25 | 85-95 |
Carboxylic acids | Methanol | 0.09-0.14 | 92 |
Phosphates | Benzene | 0.09 | ~2 |
Phosphates | Methanol | 0.71 | 94 |
Amines | Acetonitrile | 0.035-0.070 | 97 |
These variations in quantum yields demonstrate the significant impact of both solvent environment and the nature of the protected group on photolysis efficiency .
Applications in Research and Chemistry
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has found numerous applications across various fields of chemistry and biochemistry.
Peptide and Nucleotide Synthesis
As a photolabile protecting reagent, 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is commonly employed in:
-
Protection of amino groups during peptide synthesis
-
Solid-phase synthesis of base-sensitive S-acylthioethyl (SATE)-prooligonucleotides
-
Sequential construction of complex peptide chains without unwanted side reactions
Protein Chemistry Applications
The compound has been utilized to create photoactivatable biomolecules:
-
Preparation of inactive, caged protein conjugates which can be activated by near-ultraviolet light
-
Synthesis of caged, photocleavable phospholipid derivatives like NVOC-DOPE
-
Complete photolysis of liposomal dispersions of protected phospholipids results in conversion to active forms and subsequent release of entrapped molecules
Surface Modification Technologies
Recent applications have expanded to surface chemistry:
-
Modification of surface properties by introducing photocleavable NVOC moiety into chitosan to control cell attachment
-
Development of photoactivatable self-localizing ligands with improved photosensitivity for protein localization control in living cells
Hazard Parameter | Classification |
---|---|
Hazard Codes | C: Corrosive |
Signal Word | Danger |
GHS Pictogram | GHS05 |
Hazard Statements | H314: Causes severe skin burns and eye damage |
Risk Phrases | R34 |
Recent Advances in Research
Current research continues to expand the applications of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, particularly in biological systems requiring precise spatial and temporal control.
Applications in Aerosol Chemistry
Emerging research has examined the role of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate derivatives in particle growth processes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume